4-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid
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Overview
Description
4-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid is an organic compound characterized by the presence of both fluoro and methoxy functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available 4-fluoro-3-methoxyphenylboronic acid.
Suzuki Coupling Reaction: This boronic acid undergoes a Suzuki coupling reaction with 2-methoxybenzoic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoro group can be reduced under specific conditions to form a hydrogenated product.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-(4-formyl-3-methoxyphenyl)-2-methoxybenzoic acid.
Reduction: Formation of 4-(3-methoxyphenyl)-2-methoxybenzoic acid.
Substitution: Formation of 4-(4-amino-3-methoxyphenyl)-2-methoxybenzoic acid.
Scientific Research Applications
4-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, affecting the overall biological activity.
Comparison with Similar Compounds
- 4-(4-Chloro-3-methoxyphenyl)-2-methoxybenzoic acid
- 4-(4-Bromo-3-methoxyphenyl)-2-methoxybenzoic acid
- 4-(4-Methyl-3-methoxyphenyl)-2-methoxybenzoic acid
Comparison:
- Fluoro vs. Chloro/Bromo: The fluoro group in 4-(4-Fluoro-3-methoxyphenyl)-2-methoxybenzoic acid provides unique electronic properties compared to chloro or bromo groups, potentially leading to different reactivity and biological activity.
- Methoxy Group Position: The position of the methoxy group can influence the compound’s overall stability and reactivity. The presence of multiple methoxy groups can enhance solubility and modify the compound’s interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(4-fluoro-3-methoxyphenyl)-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-13-7-9(3-5-11(13)15(17)18)10-4-6-12(16)14(8-10)20-2/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKMLCNOFBDPSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690195 |
Source
|
Record name | 4'-Fluoro-3,3'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-36-4 |
Source
|
Record name | 4'-Fluoro-3,3'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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